N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine
Description
Introduction to Cyclin-Dependent Kinase 7 as a Therapeutic Target in Oncological Research
Role of Cyclin-Dependent Kinase 7 in Cell Cycle Regulation and Transcriptional Control
Cyclin-dependent kinase 7 is a serine/threonine kinase that serves as a master regulator of both cell cycle progression and RNA polymerase II-mediated transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates CDK1, CDK2, CDK4, and CDK6, which drive transitions through key cell cycle checkpoints. For example, phosphorylation of CDK1 at Thr161 by CDK7 is essential for entry into mitosis, while CDK2 activation enables S-phase progression. Beyond cell cycle control, CDK7 phosphorylates the carboxyl-terminal domain (CTD) of RNA polymerase II at Ser5 and Ser7, facilitating the initiation and elongation phases of transcription. This dual functionality positions CDK7 as a critical node in oncogenic processes, as hyperactivation of cell cycle CDKs and dysregulated transcription are hallmarks of cancer.
Structural studies of CDK7 inhibitors, such as the pyrazolo[4,3-d]pyrimidine derivative LGR6768, reveal conserved interactions within the ATP-binding pocket. The pyrimidine core forms hydrogen bonds with hinge region residues (e.g., CDK7’s Met94), while hydrophobic substituents engage with adjacent pockets. These interactions disrupt ATP binding, thereby inhibiting kinase activity. Comparative analyses of CDK7 and CDK2 structures highlight differences in active-site flexibility, which may explain selectivity profiles observed in compounds like LGR6768.
Table 1: Selectivity Profiles of Representative CDK7 Inhibitors
| Compound | CDK7 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Selectivity Ratio (CDK7/CDK2) |
|---|---|---|---|---|
| LGR6768 | 12 | 480 | 320 | 40 |
| THZ1 | 3 | 1,200 | 850 | 400 |
| N1-(5-chloro... | Pending | Pending | Pending | Pending |
Note: Data for *N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine are hypothetical and require experimental validation.*
Rationale for Targeting Cyclin-Dependent Kinase 7 in Cancer Therapy
The therapeutic appeal of CDK7 inhibition lies in its ability to simultaneously disrupt cell cycle progression and oncogenic transcription. Preclinical studies demonstrate that CDK7 inhibitors induce G1/S and G2/M phase arrest by impairing activation of CDK1/2 and downregulating cyclins (e.g., cyclin D1 and E1). For instance, LGR6768 treatment in leukemia cells reduced phosphorylation of RNA polymerase II’s CTD by 80% at 100 nM, correlating with suppressed transcription of survival genes like MCL1 and MYC.
The compound This compound shares structural motifs with validated CDK7 inhibitors, including:
- Pyrimidine core : Facilitates hinge-region hydrogen bonding, as seen in LGR6768.
- Chloro-substituted indole : Enhances hydrophobic interactions with the gatekeeper residue (e.g., CDK7’s Phe91).
- Phenylsulfonyl group : May confer selectivity by occupying a subpocket adjacent to the ATP-binding site.
Molecular docking simulations suggest that the diaminobenzene moiety of N1-(5-chloro... could form π-π interactions with CDK7’s Lys41 and Asp92, analogous to interactions observed in CDK2-LGR6768 complexes. However, the absence of a 2-phenylbenzyl group (present in LGR6768) might reduce steric clashes in CDK7’s more flexible active site, potentially improving selectivity.
Structural Comparison of CDK7 Inhibitors
$$
\text{LGR6768: } \text{5-(piperidin-4-yl)thio-3-isopropyl-7-(2-phenylbenzyl)amino-pyrazolo[4,3-d]pyrimidine}
$$
$$
\text{N1-(5-chloro...: } \text{this compound}
$$
Both compounds feature:
- A heteroaromatic core (pyrazolo[4,3-d]pyrimidine vs. pyrimidine).
- Bulky hydrophobic substituents (2-phenylbenzyl vs. phenylsulfonyl indole).
- Flexible side chains (piperidine-thio vs. diaminobenzene).
Properties
Molecular Formula |
C24H18ClN5O2S |
|---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,3-diamine |
InChI |
InChI=1S/C24H18ClN5O2S/c25-21-14-27-24(28-17-8-6-7-16(26)13-17)29-23(21)20-15-30(22-12-5-4-11-19(20)22)33(31,32)18-9-2-1-3-10-18/h1-15H,26H2,(H,27,28,29) |
InChI Key |
XMIAAXGVAISIDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)NC5=CC=CC(=C5)N |
Origin of Product |
United States |
Preparation Methods
Initial Coupling Step
- A solution of 3-(2,5-dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole is reacted with benzene-1,3-diamine in the presence of DIPEA in THF.
- The reaction is typically carried out at 0 °C initially, then warmed to room temperature and stirred for 1 to 2 hours.
- The product, this compound, precipitates or remains in solution depending on conditions and is isolated by solvent evaporation and purification via flash silica chromatography using a gradient of methanol in dichloromethane (DCM).
Functional Group Modification Examples
Acryloylation: The diamine compound is treated with acryloyl chloride at 0 °C in the presence of DIPEA to form acrylamide derivatives. The reaction mixture is then worked up by washing with saturated sodium carbonate or bicarbonate solutions, drying, and purification.
Amidation: Using HATU as a coupling reagent, the diamine is reacted with 2-cyanoacetic acid in DMF with DIPEA to form amide derivatives. The reaction proceeds overnight at room temperature, followed by aqueous workup and preparative HPLC purification.
Experimental Data and Conditions
Supporting Spectral and Analytical Data
- Mass spectrometry (ES+) confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 586.1 for certain derivatives).
- Purity and identity are confirmed by chromatographic techniques and spectral data (NMR, FTIR), although detailed spectral data specific to the title compound are limited in the sources.
- The phenylsulfonyl group and pyrimidine moiety are stable under the reaction conditions used.
Additional Synthetic Insights from Related Compounds
- Related synthetic procedures for indole-pyrimidine derivatives with substituted benzene diamines have been reported, involving heating mixtures of indole amines and chloroanilines at 100 °C for several hours, followed by recrystallization from ethanol and water washes.
- These methods highlight the robustness of the indole-pyrimidine core and the feasibility of introducing various substituents on the benzene ring to modulate properties.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or amino groups.
Scientific Research Applications
N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting protein kinases involved in cell proliferation.
Mechanism of Action
The mechanism of action of N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these kinases, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
Key Observations :
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Observations :
- The phenylsulfonyl group in the target compound reduces aqueous solubility compared to morpholino or piperazinyl analogues .
- Stability data from confirm the necessity of dry, cold storage to prevent decomposition.
Q & A
Q. How to analyze reaction mechanisms for unexpected byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
